molecular formula C24H18O8S3 B8772681 Bis-(4-phenylsulfonyloxyphenyl)-sulfone

Bis-(4-phenylsulfonyloxyphenyl)-sulfone

Cat. No.: B8772681
M. Wt: 530.6 g/mol
InChI Key: ZMSLNUBSOKBSNP-UHFFFAOYSA-N
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Description

Bis-(4-phenylsulfonyloxyphenyl)-sulfone is a sulfone derivative characterized by two phenylsulfonyloxy (-OSO₂C₆H₅) groups attached to a central sulfone (-SO₂-) bridge. The sulfone group (-SO₂-) is electron-withdrawing, enhancing thermal stability and chemical resistance, while substituents on the aromatic rings dictate solubility, reactivity, and applications in polymers, pharmaceuticals, and materials science .

Properties

Molecular Formula

C24H18O8S3

Molecular Weight

530.6 g/mol

IUPAC Name

[4-[4-(benzenesulfonyloxy)phenyl]sulfonylphenyl] benzenesulfonate

InChI

InChI=1S/C24H18O8S3/c25-33(26,21-15-11-19(12-16-21)31-34(27,28)23-7-3-1-4-8-23)22-17-13-20(14-18-22)32-35(29,30)24-9-5-2-6-10-24/h1-18H

InChI Key

ZMSLNUBSOKBSNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

Sulfone compounds share a common -SO₂- backbone but differ in substituents, which critically influence their behavior:

Compound Substituents Molecular Weight Solubility Key Properties
Bis-(4-phenylsulfonyloxyphenyl)-sulfone -OSO₂C₆H₅ ~522.6 (estimated) Likely polar aprotic solvents (e.g., DMF, DMSO) High thermal stability; electron-deficient aromatic rings due to sulfonyloxy groups
Bis(4-hydroxyphenyl) sulfone (Bisphenol S) -OH 250.27 Soluble in alcohols, ethers; insoluble in water Strong acidity (pKa ~7.5); used as BPA alternative in plastics
Bis(4-chlorophenyl) sulfone -Cl 287.15 Insoluble in water; soluble in organic solvents High purity required for polysulfone polymers and epoxy resin curing
Bis(4-fluorophenyl) sulfone -F 254.25 Not explicitly stated; likely similar to chloro analogs Used in high-performance polymers for electronics
Bis(4-nitrophenyl) sulfone -NO₂ 308.26 Poor solubility in water; soluble in DMSO Electron-withdrawing nitro groups enhance reactivity in explosives/oxidizers
Bis(4-aminophenyl) sulfone -NH₂ 248.29 Soluble in polar solvents (e.g., DMF) Intermediate for polyimides and epoxy curing agents

Stability and Reactivity

  • Thermal Stability: Sulfone groups confer high thermal resistance; e.g., Bisphenol S decomposes above 245°C .
  • Chemical Reactivity: Electron-withdrawing substituents (e.g., -NO₂, -Cl) increase electrophilicity, enabling nucleophilic substitutions. Bisphenol S’s hydroxyl groups react with acid chlorides/anhydrides, limiting compatibility with strong bases .
  • Biological Interactions : Sulfone groups bind to proteins like VDAC1/2 () and LuxP in bacterial quorum sensing (), suggesting broad bioactivity.

Key Differentiators of this compound

While structural analogs provide a framework, the phenylsulfonyloxy groups in this compound likely offer unique advantages:

  • Enhanced Solubility : Polar sulfonyloxy groups may improve solubility in polar aprotic solvents vs. halogenated analogs.
  • Electron Deficiency : Strong electron withdrawal could stabilize charge-separated states, useful in conductive polymers or battery electrolytes.
  • Synthetic Flexibility : Sulfonyloxy groups serve as leaving groups, enabling further functionalization for drug design or polymer crosslinking.

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